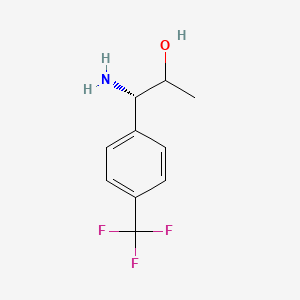
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and the chiral center at the 1-position makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors for the conversion of 4-(trifluoromethyl)benzaldehyde to the corresponding alcohol.
Automated Amination: Employing automated systems for the reductive amination process to ensure consistency and efficiency.
High-Throughput Chiral Resolution: Using high-throughput chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides, acyl chlorides, and anhydrides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Amides, ureas, and other derivatives
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
The presence of the trifluoromethyl group in (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |
Clave InChI |
RHMFFVGFZDRSPL-IOJJLOCKSA-N |
SMILES isomérico |
CC([C@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
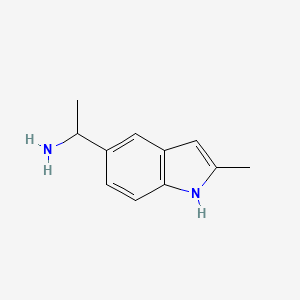
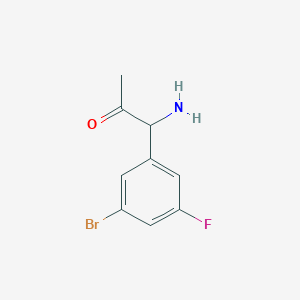
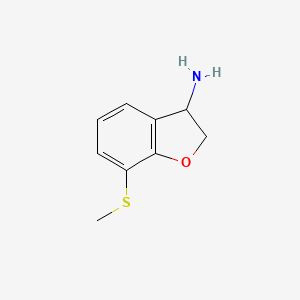

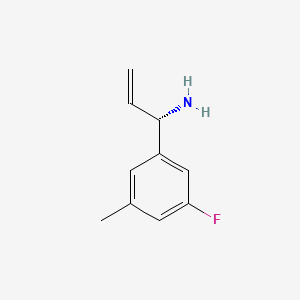
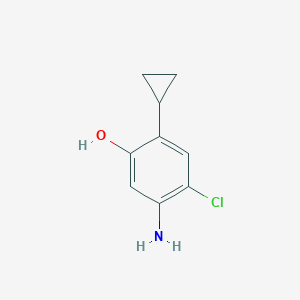

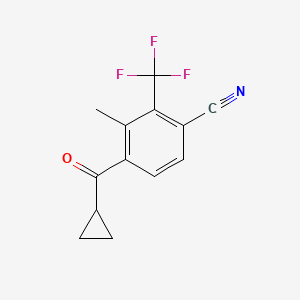
![(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13047575.png)
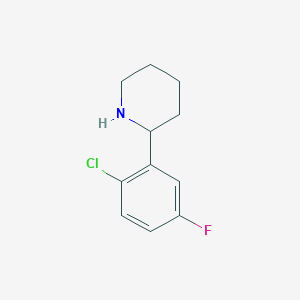
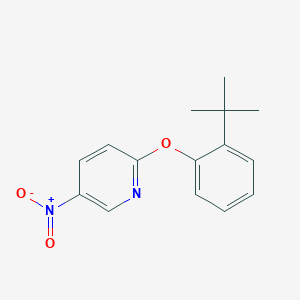
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)

